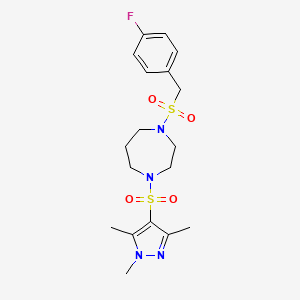

1-((4-fluorobenzyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)methylsulfonyl]-4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FN4O4S2/c1-14-18(15(2)21(3)20-14)29(26,27)23-10-4-9-22(11-12-23)28(24,25)13-16-5-7-17(19)8-6-16/h5-8H,4,9-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDUUFFPBLHRKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25FN4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-fluorobenzyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane typically involves multiple steps:

Formation of the Diazepane Ring: The initial step involves the formation of the 1,4-diazepane ring, which can be achieved through the cyclization of appropriate diamines with dihalides under basic conditions.

Introduction of Sulfonyl Groups: The sulfonyl groups are introduced via sulfonylation reactions, where sulfonyl chlorides react with the diazepane ring in the presence of a base such as triethylamine.

Attachment of Substituents: The 4-fluorobenzyl and 1,3,5-trimethyl-1H-pyrazol-4-yl groups are attached through nucleophilic substitution reactions, where the corresponding halides react with the sulfonylated diazepane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-((4-fluorobenzyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiols or sulfides.

Substitution: Formation of new sulfonyl derivatives with different substituents.

Scientific Research Applications

1-((4-fluorobenzyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Materials Science: Application in the development of novel materials with specific electronic or optical properties.

Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-((4-fluorobenzyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

A. Benzodiazepine and Oxazepine Derivatives ()

Compounds 4g and 4h from share heterocyclic cores (benzodiazepine or oxazepine) but differ in substituents. For example:

- 4g : Contains a coumarin-3-yl group and tetrazole, linked to a benzodiazepine ring.

- 4h : Features an oxazepine ring with similar coumarin and tetrazole substituents.

Key Differences :

- Core Flexibility : The 7-membered diazepane in the target compound offers greater conformational adaptability compared to the fused bicyclic systems in 4g/4h .

- Substituent Effects : The sulfonyl groups in the target compound contrast with the coumarin lactone and tetrazole in 4g/4h , which may alter solubility and binding interactions. Coumarin derivatives are often fluorescent and bioactive, whereas sulfonyl groups enhance stability and hydrogen-bonding capacity.

B. Piperidine-Based Sulfonyl Derivatives ()

Patent compounds in , such as 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol and 1,4-bis((3-(1-propylpiperidin-4-yl)phenyl)sulfonyl)butane , share sulfonyl groups but utilize a 6-membered piperidine ring.

Key Differences :

- Substituent Placement : The target compound’s fluorobenzyl group introduces electron-withdrawing effects absent in the methylsulfonyl-phenyl groups of the piperidine analogues.

Physicochemical and Functional Group Analysis

Q & A

Basic: What are the critical steps for synthesizing 1-((4-fluorobenzyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves sequential sulfonylation of the diazepane core. Key steps include:

- Sulfonyl chloride activation : React the diazepane precursor with 4-fluorobenzyl sulfonyl chloride and 1,3,5-trimethylpyrazole-4-sulfonyl chloride in anhydrous dichloromethane. Use triethylamine as a base to neutralize HCl byproducts.

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates. Final purification via recrystallization in ethanol improves yield.

- Optimization : Monitor reaction progress with TLC. Adjust stoichiometry (1.2:1 molar ratio of sulfonyl chlorides to diazepane) and temperature (0°C to room temperature) to minimize side reactions. Confirm purity via HPLC (>95%) and characterize intermediates with H/C NMR .

Advanced: How can X-ray crystallography resolve ambiguities in the stereochemistry of the diazepane core?

Answer:

- Crystal growth : Dissolve the compound in a 1:1 mixture of acetone and hexane, allowing slow evaporation.

- Data collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement : Process data with SHELXTL (Bruker AXS) or SHELXL for small-molecule refinement. Key parameters:

Basic: What in vitro assays are suitable for preliminary evaluation of its kinase inhibition potential?

Answer:

- Enzyme assays : Use recombinant kinases (e.g., EGFR, CDK2) in a luminescent ADP-Glo™ assay. Prepare test compound in DMSO (final concentration 0.1–10 μM).

- Controls : Include staurosporine (positive control) and vehicle (DMSO) for baseline correction.

- Data analysis : Calculate IC using non-linear regression (GraphPad Prism). Validate with dose-response curves (triplicate runs).

- Selectivity screening : Test against a kinase panel (e.g., 50 kinases) to identify off-target effects .

Advanced: How to design structure-activity relationship (SAR) studies focusing on the pyrazole substituents?

Answer:

- Analog synthesis : Replace 1,3,5-trimethylpyrazole with variants (e.g., 3,5-dimethyl, 4-nitro) via parallel synthesis.

- Assay design : Test analogs in kinase inhibition and cytotoxicity assays (e.g., MTT on HEK293 cells).

- QSAR modeling : Use partial least squares (PLS) regression to correlate substituent properties (Hammett σ, LogP) with bioactivity.

- Key parameters :

Advanced: How can computational methods predict metabolic stability and potential toxicophores?

Answer:

- Metabolic prediction : Use SwissADME to identify cytochrome P450 (CYP3A4/2D6) substrates. Key alerts:

- Sulfonyl groups : Prone to glutathione conjugation.

- Fluorobenzyl moiety : Potential for aromatic hydroxylation.

- Toxicity screening : Run ProTox-II to flag mutagenicity (Ames test alerts) or hepatotoxicity.

- MD simulations : Perform 100-ns simulations (AMBER22) to assess binding mode stability in target kinases .

Advanced: How to resolve contradictions in reported IC50_{50}50 values across different kinase assays?

Answer:

- Assay standardization :

- ATP concentration : Use fixed [ATP] (e.g., 10 μM) to minimize variability.

- Enzyme lot : Source kinases from the same vendor (e.g., SignalChem).

- Analytical validation : Confirm compound stability under assay conditions via LC-MS.

- Meta-analysis : Apply mixed-effects models (R package metafor) to aggregate data from independent studies .

Basic: What analytical techniques are critical for characterizing degradation products under accelerated stability conditions?

Answer:

- Forced degradation : Expose the compound to 40°C/75% RH for 4 weeks. Sample at intervals (0, 2, 4 weeks).

- HPLC-DAD/MS : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water). Monitor degradation peaks at 254 nm.

- Structural elucidation : Isolate major degradants (>5%) via preparative HPLC and characterize with high-resolution Q-TOF MS/MS .

Advanced: How to evaluate the compound’s blood-brain barrier (BBB) permeability using in silico and in vitro models?

Answer:

- PAMPA-BBB assay : Prepare a 2% porcine brain lipid in dodecane membrane. Measure permeability (Pe) at pH 7.4.

- In silico prediction : Use ADMETLab 2.0 to calculate logBB (target > −1.0 for CNS penetration).

- Transporter effects : Test inhibition of P-glycoprotein (MDCK-MDR1 cells) to assess efflux risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.